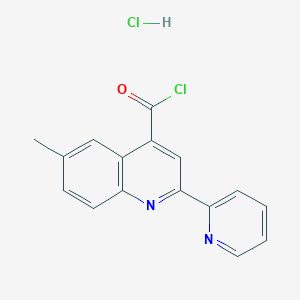

6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride

描述

6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound characterized by its quinoline core structure, which is substituted with a pyridine ring and a carbonyl chloride group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 6-methylquinoline and 2-pyridinecarboxylic acid chloride.

Reaction Steps:

The 6-methylquinoline is first activated using a strong base such as sodium hydride (NaH).

The activated quinoline is then reacted with 2-pyridinecarboxylic acid chloride in the presence of a suitable solvent like dichloromethane (DCM).

Purification: The resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods:

Scale-Up: The reaction is scaled up using industrial reactors, maintaining strict control over temperature and pressure to ensure product consistency.

Purification: Industrial-scale purification involves techniques like distillation and crystallization to achieve high purity levels.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or alcohols replace the chloride group.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, in an acidic medium.

Reduction: LiAlH₄, in anhydrous ether.

Substitution: Various nucleophiles, in polar aprotic solvents like DCM.

Major Products Formed:

Oxidation Products: Quinone derivatives.

Reduction Products: Reduced quinoline derivatives.

Substitution Products: Amides, esters, or ethers depending on the nucleophile used.

科学研究应用

Catalysis in Organic Synthesis

6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride serves as a ligand in palladium-catalyzed reactions, notably the Suzuki–Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

Methods of Application :

- Acts as a catalyst activator for β-methylene C-H bonds.

- Facilitates dehydrogenation processes, enhancing yield and selectivity in reactions.

Results and Outcomes :

Quantitative studies indicate that using this ligand significantly increases reaction efficiency compared to traditional methods, leading to higher yields of desired products .

Drug Discovery and Development

The compound is pivotal in medicinal chemistry as a scaffold for synthesizing various bioactive molecules. Its structural similarity to quinoline—a core structure in many FDA-approved drugs—makes it valuable in drug discovery.

Methods of Application :

- Utilized in multicomponent reactions employing green chemistry principles.

- Techniques such as microwave and ultraviolet irradiation are used to optimize synthesis.

Results and Outcomes :

Preliminary screenings of synthesized compounds have shown a broad spectrum of biological responses, indicating potential therapeutic applications .

Green Chemistry Initiatives

This compound plays a significant role in developing safer and more sustainable chemical processes. It is incorporated into protocols aimed at minimizing hazardous byproducts and reducing environmental impact.

Methods of Application :

- Employed in processes designed to lower toxic waste production.

- Supports the development of eco-friendly industrial practices.

Results and Outcomes :

Adoption of these methods has led to improved sustainability in chemical manufacturing .

Material Science

In material science, this compound is used in formulations requiring precise colorimetric or pH-sensitive properties.

Methods of Application :

- Incorporated into industrial processes subject to stringent quality control measures.

Results and Outcomes :

Products developed with this compound demonstrate consistent performance, meeting industry standards for color and reactivity .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methylquinoline | Lacks pyridine functionality | Known for strong fluorescence properties |

| 2-Aminopyridine | Contains amino group instead of carbonyl chloride | Exhibits high reactivity towards electrophiles |

| Quinoline-4-carboxylic acid | Contains carboxylic acid instead of carbonyl chloride | Extensively used in organic synthesis |

While these compounds share similar frameworks, the specific functional groups present in this compound endow it with distinct reactivity and biological activities that differentiate it from its analogs .

作用机制

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The quinoline core can bind to enzyme active sites, inhibiting or modulating their activity. The specific pathways involved depend on the biological context, but common targets include kinases and proteases.

相似化合物的比较

6-Methylquinoline: Similar core structure but lacks the pyridine and carbonyl chloride groups.

2-Pyridinecarboxylic acid chloride: Similar pyridine component but different core structure.

Quinoline-4-carbonyl chloride: Similar carbonyl chloride group but different substitution pattern.

生物活性

6-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound notable for its quinoline core structure, which features a methyl group and a pyridine moiety. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities such as antimicrobial, antiviral, and anticancer properties.

- Molecular Formula : C₁₆H₁₂Cl₂N₂O

- Molecular Weight : Approximately 319.19 g/mol

- CAS Number : 1332531-38-0

The unique structural features of this compound contribute to its reactivity and biological activity, making it a subject of interest for further research.

Antimicrobial Activity

Research indicates that derivatives of quinoline, such as this compound, exhibit significant antimicrobial properties. A study highlighted the broad-spectrum antimicrobial activities of various 4-substituted 6-methyl-2-pyrones, suggesting that compounds with similar structures may also possess effective antimicrobial capabilities .

Anticancer Properties

The compound has been evaluated for its anticancer potential against various cell lines. Preliminary studies have shown that certain derivatives exhibit promising activity against human ovarian carcinoma (A2780) and chronic myelogenous leukemia (K562) cell lines. The results suggest that these compounds could serve as lead candidates in the development of new anticancer agents .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors, leading to modulation of critical biological pathways. Understanding these interactions is vital for developing therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Methylquinoline | Lacks pyridine functionality | Known for strong fluorescence properties |

| 2-Aminopyridine | Contains amino group instead of carbonyl chloride | Exhibits high reactivity towards electrophiles |

| Quinoline-4-carboxylic acid | Contains carboxylic acid instead of carbonyl chloride | Used extensively in organic synthesis |

This table illustrates how variations in functional groups can influence the biological activity and chemical reactivity of similar compounds.

Case Studies and Research Findings

- Anticancer Screening : In a study evaluating various quinoline derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at specific concentrations, highlighting its potential as an anticancer agent.

- Antimicrobial Evaluation : A series of experiments focused on assessing the antimicrobial efficacy of quinoline derivatives revealed that certain structural modifications enhanced their activity against bacterial strains, suggesting pathways for optimizing therapeutic agents derived from this compound .

- Mechanistic Insights : Recent investigations into the binding interactions between this compound and target enzymes have provided insights into its mechanism of action, indicating potential pathways for drug development aimed at various diseases .

属性

IUPAC Name |

6-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O.ClH/c1-10-5-6-13-11(8-10)12(16(17)20)9-15(19-13)14-4-2-3-7-18-14;/h2-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQGHWQAVSJRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。